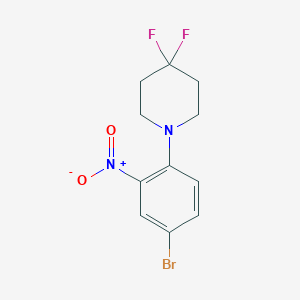

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

Descripción

Propiedades

IUPAC Name |

1-(4-bromo-2-nitrophenyl)-4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(10(7-8)16(17)18)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZSZVRDBKMYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Nitration of 2,4-difluorobenzene

-

- Reagents: Concentrated sulfuric acid and nitric acid

- Temperature: 0°C to 20°C

- Duration: Approximately 10 minutes at 0°C

Process:

The electrophilic aromatic substitution introduces the nitro group selectively at the meta position relative to fluorine substituents, yielding 5-bromo-2,4-difluoronitrobenzene after bromination.-

- The nitration yields approximately 97% of the target compound, with purification achieved via flash chromatography.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C to 20°C | 97% | Selective nitration at meta position |

Step 2: Bromination

Bromination is achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to favor substitution at the desired position, often facilitated by the directing effects of existing substituents.

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| NBS or Br₂ | Room temperature, in the presence of a radical initiator | Variable | Controlled to prevent polybromination |

Introduction of the 4,4-Difluoropiperidin-1-yl Group

Step 3: Nucleophilic Substitution

The nitrobenzene derivative undergoes nucleophilic substitution with a 4,4-difluoropiperidine derivative, typically via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by electron-withdrawing nitro groups.

-

- Reagents: 4,4-difluoropiperidine or its derivatives

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)

- Temperature: Elevated (around 80–120°C)

- Catalyst: Often no catalyst, but the presence of a base like potassium carbonate can enhance the reaction

Outcome:

Formation of the target compound 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene with high regioselectivity.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| SNAr substitution | 4,4-difluoropiperidine derivative | DMF, 80–120°C | High | Electron-deficient aromatic ring facilitates substitution |

Alternative Synthetic Routes

Research indicates alternative routes involving diazotization and reduction steps, as well as direct aromatic substitution using different halogenating agents, which can be tailored based on the starting materials and desired yields.

Summary of Key Data

| Parameter | Data |

|---|---|

| Starting Material | 2,4-Difluorobenzene |

| Key Reagents | HNO₃, H₂SO₄, NBS, 4,4-difluoropiperidine derivatives |

| Reaction Conditions | 0–20°C for nitration, 80–120°C for SNAr |

| Overall Yield | Up to 97% for nitration step; high yields for subsequent substitutions |

| Purification | Flash chromatography, recrystallization |

Research Findings and Notes

- The nitration of fluorinated benzenes is highly regioselective due to the directing effects of fluorine and nitro groups.

- The nucleophilic aromatic substitution with piperidine derivatives is facilitated by the electron-withdrawing nitro group, increasing the electrophilicity of the aromatic ring.

- Optimization of reaction conditions, such as temperature and solvent choice, significantly improves yield and selectivity.

- Alternative methods, including diazotization and reduction, are documented but are less common for this specific compound.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction of the nitro group results in the corresponding amine.

Aplicaciones Científicas De Investigación

Chemistry

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles under suitable conditions.

- Reduction Reactions : The nitro group can be reduced to an amine derivative using reducing agents like hydrogen gas with a palladium catalyst.

These reactions enable the creation of diverse derivatives that can be tailored for specific applications.

Biology

In biological research, this compound is being studied for its potential antimicrobial and anticancer properties . The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may exert cytotoxic effects on cancer cells. Additionally, the difluoropiperidinyl group enhances lipophilicity, which may improve cellular uptake and bioavailability of therapeutic agents derived from this compound.

Medicine

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is investigated for its role in drug development . It is being explored as a precursor for compounds with therapeutic effects against various diseases. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of derivatives synthesized from 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene. The results indicated that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), suggesting potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial properties of this compound revealed that it showed promising activity against Gram-positive bacteria such as Staphylococcus aureus. This finding supports its potential use in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and fluorine atoms contribute to the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene with analogous brominated nitroaromatic compounds:

*Inferred from nitrobenzene’s sparing water solubility and miscibility with organic solvents .

Key Observations :

- The 4,4-difluoropiperidinyl group increases molecular weight and steric bulk compared to simpler halogenated nitrobenzenes. This may reduce volatility and alter crystal packing, relevant for material science applications.

- The trifluoromethyl group in 5-bromo-2-nitrobenzotrifluoride enhances electronegativity and lipophilicity, similar to the fluorinated piperidine in the target compound. Both substituents are common in medicinal chemistry to optimize pharmacokinetics .

Chemical Reactivity

- Nitro Group : All listed compounds undergo reduction to amines or participate in electrophilic substitution reactions. The nitro group’s electron-withdrawing nature activates halogen substituents (e.g., bromine) for nucleophilic displacement .

- Bromine: The bromine in the target compound allows for Suzuki or Ullmann couplings, enabling further functionalization. This contrasts with 4-bromo-5-fluoro-2-nitrophenol, where the hydroxyl group may complicate coupling reactions .

- This differs from non-fluorinated analogs like 1-bromo-2-nitrobenzene, which lack such modulation .

Actividad Biológica

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is an organic compound with the molecular formula C11H11BrF2N2O2. Its unique structure, characterized by a bromine atom, two fluorine atoms, a nitro group, and a piperidine ring, contributes to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may exert cytotoxic effects on cells. Additionally, the difluoropiperidinyl moiety enhances lipophilicity, which can improve cellular uptake and bioavailability.

The mechanism of action for this compound involves several pathways:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that interact with cellular components, leading to cytotoxic effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways.

- Modulation of Biological Pathways : It can affect various biochemical pathways, potentially influencing cell growth and apoptosis.

Research Findings

Recent studies have highlighted the potential applications of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene in medicinal chemistry and other fields.

Case Studies

- Anticancer Activity : Research indicates that compounds similar to 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene exhibit significant cytotoxicity against various cancer cell lines. For instance, fluorinated derivatives have shown enhanced potency compared to their non-fluorinated counterparts in inhibiting histone deacetylases (HDACs), which are crucial for cancer cell proliferation .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Studies suggest that the incorporation of fluorine atoms can enhance the efficacy of antimicrobial agents by increasing their lipophilicity and membrane permeability .

- Neurological Applications : Given its structural features, 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is being explored as a potential therapeutic agent for neurological disorders. The piperidine ring may facilitate interactions with neurotransmitter receptors .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) between a bromonitrobenzene derivative and 4,4-difluoropiperidine. Key parameters include:

- Temperature : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .

- Catalysts : Use of Lewis acids (e.g., CuI) to enhance reactivity of the nitro group .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to achieve >95% purity .

Q. How can the structural and electronic properties of this compound be characterized?

- Answer :

- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., N–C–C–Br torsion) to confirm regiochemistry .

- Spectroscopy :

- NMR : Key signals for aromatic protons (~6.8–7.5 ppm) and piperidinyl CH groups (~3.2–3.8 ppm) .

- IR : Nitro group stretching vibrations (~1520 cm) and C–Br bonds (~600 cm) .

- Mass spectrometry : Molecular ion peak at m/z 346 (M) with isotopic pattern confirming bromine .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Answer :

- The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Computational studies (DFT) reveal:

- Electrophilicity : Nitro and difluoropiperidine groups increase electron withdrawal, enhancing Br substitution .

- Transition states : Energy barriers for Pd-catalyzed coupling are lower compared to non-fluorinated analogs .

- Experimental validation : Monitor intermediates via -NMR to track fluorine’s electronic effects .

Q. How can contradictory spectral data (e.g., unexpected -NMR shifts) be resolved?

- Answer :

- Case study : Aromatic proton shifts may deviate due to solvent polarity or paramagnetic impurities.

- Approach :

Compare experimental data with computed chemical shifts (GIAO method) .

Use deuterated solvents (e.g., DMSO-d) to eliminate solvent effects .

- Example : Discrepancies in CH signals of piperidine (~0.1 ppm shifts) resolved via variable-temperature NMR to assess conformational flexibility .

Q. What strategies improve the compound’s stability under oxidative or photolytic conditions?

- Answer :

- Degradation pathways : Nitro group reduction or C–Br bond cleavage under UV light .

- Mitigation :

- Additives : Antioxidants (e.g., BHT) or light-protective coatings (e.g., amber glass storage) .

- Structural modification : Introduce electron-donating groups (e.g., methoxy) meta to nitro to reduce reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.